molecular formula C16H16NO2PS B12743142 Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile CAS No. 97638-14-7

Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile

Cat. No.: B12743142
CAS No.: 97638-14-7
M. Wt: 317.3 g/mol
InChI Key: YINGRBLYSPVLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile is a chemical compound that belongs to the class of phosphonothioates. These compounds are characterized by the presence of a phosphorus-sulfur bond. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile typically involves the reaction of phenylphosphonothioic acid with ethyl alcohol and 4,3-cresotonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphonothioic acid esters.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require nucleophiles like amines or alcohols and are carried out in the presence of a base.

Major Products Formed

The major products formed from these reactions include various phosphonothioic acid derivatives and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonothioate compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged nerve impulses. This mechanism is similar to that of other organophosphates and is the basis for its use in pesticides.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Known for its use as an insecticide.

    Ethyl p-nitrophenyl thionobenzenephosphonate: Another phosphonothioate with similar applications in pest control.

Uniqueness

Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile is unique due to its specific ester and nitrile functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specialized applications, such as targeted enzyme inhibition and the synthesis of complex organic molecules.

Properties

CAS No.

97638-14-7

Molecular Formula

C16H16NO2PS

Molecular Weight

317.3 g/mol

IUPAC Name

4-[ethoxy(phenyl)phosphinothioyl]oxy-2-methylbenzonitrile

InChI

InChI=1S/C16H16NO2PS/c1-3-18-20(21,16-7-5-4-6-8-16)19-15-10-9-14(12-17)13(2)11-15/h4-11H,3H2,1-2H3

InChI Key

YINGRBLYSPVLSJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.